molecular formula C14H12ClNO3S B2536093 Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 676318-51-7

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate

Cat. No. B2536093
CAS RN: 676318-51-7
M. Wt: 309.76
InChI Key: KJUNIEIDAXLMAG-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate” is a chemical compound . It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H10ClNO3S . This suggests that the molecule contains 13 carbon atoms, 10 hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom .

Scientific Research Applications

Synthesis and Allosteric Enhancer Activity

  • Research has explored the synthesis of analogues with a 2-amino-3-(4-chlorobenzoyl)thiophene nucleus, revealing that modifications at the 5-position significantly affect allosteric enhancer activity at the A1 adenosine receptor. Particularly, 5-aryl group substitutions contributed additively to the activity, with certain derivatives being most active in both binding and functional experiments (Romagnoli et al., 2012).

Chemical Synthesis and Characterization

  • Studies on substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones through reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides, and subsequent steps, have been reported. This work demonstrates the versatility of thiophene derivatives in synthesizing complex molecules (Sedlák et al., 2008).

Analytical Methods Development

  • A study described the separation and determination of methyl 3-amino-2-thiophenecarboxylate, a medicine intermediate, using gas chromatography. This method showcased a simple, fast, and accurate way to quantify this compound in pharmaceutical research (Jiang Feng, 2004).

Crystal Structure Analysis

  • The crystal structure of a derivative compound, 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been analyzed through X-ray diffraction, confirming its structure and providing insights into its potential applications in material science and medicinal chemistry (Ramazani et al., 2011).

Genotoxic and Carcinogenic Potentials Evaluation

  • An evaluation of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, was conducted using in vitro and in silico methodologies. This study contributes to the safety assessment of thiophene derivatives in pharmaceutical development (Lepailleur et al., 2014).

Synthesis of β-Thiophenecarboxylic Acids Esters

  • A method for synthesizing esters of β-thiophenecarboxylic acids highlights the chemical versatility of thiophene derivatives, showing their potential in creating various bioactive molecules (Shvedov et al., 1967).

properties

IUPAC Name

methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUNIEIDAXLMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329649
Record name methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

676318-51-7
Record name methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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